REACTION_SMILES
|
[CH3:1][O:2][C:3]([CH3:4])([O:5][CH3:6])[c:7]1[n:8][c:9]([NH2:13])[n:10][cH:11][cH:12]1.[CH:14]([OH:15])=[O:16]>>[O:2]=[C:3]([CH3:4])[c:7]1[n:8][c:9]([NH2:13])[n:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(OC)c1ccnc(N)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1ccnc(N)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |